molecular formula C12H19N B2675085 N-(2-methylbenzyl)butan-2-amine CAS No. 893590-54-0

N-(2-methylbenzyl)butan-2-amine

Cat. No. B2675085
M. Wt: 177.291
InChI Key: GBGHSGWPPGNEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a compound like “N-(2-methylbenzyl)butan-2-amine” would likely involve the reaction of an amine with a suitable organic compound. Amines can be synthesized by various methods such as reduction of nitriles or amides, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of “N-(2-methylbenzyl)butan-2-amine” can be deduced from its name. It likely contains a butan-2-amine group (a four-carbon chain with an amine group on the second carbon) and a 2-methylbenzyl group (a benzyl group with a methyl group on the second carbon) attached to the nitrogen of the amine .


Chemical Reactions Analysis

Amines, including “N-(2-methylbenzyl)butan-2-amine”, can undergo a variety of chemical reactions. They can react with carbonyl compounds to form imines, also known as Schiff bases . They can also react with strong acids to form ammonium salts . The specific reactions that “N-(2-methylbenzyl)butan-2-amine” can undergo would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methylbenzyl)butan-2-amine” would depend on its molecular structure. Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . The presence of the benzyl group could also influence its properties .

Scientific Research Applications

Biocatalytic Reductive Amination

  • Scientific Field: Biocatalysis
  • Summary of the Application: Short-chain chiral amines, which include compounds like butan-2-amine, have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals . They are key compounds in the chemical industry and precursors of various pharmaceuticals .
  • Methods of Application or Experimental Procedures: The biocatalytic synthesis of these amines is achieved using amine dehydrogenases (AmDHs). Some of the already described wild-type AmDHs were shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
  • Results or Outcomes: Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .

Benzylic Amine Synthesis by Amination (Arylation)

  • Scientific Field: Organic Chemistry
  • Summary of the Application: Benzylic amines, which include compounds like N-(2-methylbenzyl)butan-2-amine, can be synthesized through a process called amination or arylation . These amines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals .
  • Methods of Application or Experimental Procedures: The synthesis of these amines is typically achieved using a variety of catalysts and reagents, including boronic acids, cyanamidyl/arylcyanamidyl radicals, and alcohols . The specific method and conditions depend on the desired product and the starting materials .
  • Results or Outcomes: The synthesis methods mentioned have been shown to produce a variety of arylmethylamines in good yields . These methods are efficient and can be carried out under mild conditions .

Preparation of Boc-2-alkylanilines

  • Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Methylbenzylamine (o-Methylbenzylamine) has been used in the preparation of boc-2-alkylanilines . These compounds are important intermediates in the synthesis of various pharmaceuticals .
  • Results or Outcomes: The preparation of boc-2-alkylanilines from 2-Methylbenzylamine has been successfully carried out . The specific yields and other details are not provided in the source .

N-Alkylation of Amines with Alcohols

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The N-alkylation of amines with alcohols is a common method for the synthesis of N-alkylated amines, which include compounds like N-(2-methylbenzyl)butan-2-amine . These amines are key intermediates in the synthesis of various pharmaceuticals and agrochemicals .
  • Methods of Application or Experimental Procedures: The synthesis of these amines is typically achieved using a variety of catalysts, including nickel, cobalt, and ruthenium complexes . The specific method and conditions depend on the desired product and the starting materials .
  • Results or Outcomes: The synthesis methods mentioned have been shown to produce a variety of N-alkylated amines in good yields . These methods are efficient and can be carried out under mild conditions .

Dehydrative Amination of Alcohols

  • Scientific Field: Organic Chemistry
  • Summary of the Application: The dehydrative amination of alcohols is a method for the synthesis of amines, including benzylic and allylic amines . These amines are important intermediates in the synthesis of various pharmaceuticals .
  • Methods of Application or Experimental Procedures: The synthesis of these amines is typically achieved using a water-soluble calix4resorcinarene sulfonic acid as a reusable multifunctional catalyst .
  • Results or Outcomes: The synthesis methods mentioned have been shown to produce a variety of amines in good yields . These methods are efficient and can be carried out under environmentally benign conditions .

properties

IUPAC Name

N-[(2-methylphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(3)13-9-12-8-6-5-7-10(12)2/h5-8,11,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGHSGWPPGNEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylbenzyl)butan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.